molecular formula C6H6Cl2N2O B3057801 4,6-dichloro-5-methoxy-2-methylPyrimidine CAS No. 851986-00-0

4,6-dichloro-5-methoxy-2-methylPyrimidine

Cat. No.: B3057801
CAS No.: 851986-00-0
M. Wt: 193.03
InChI Key: QGDCAAAIQWLPLQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methoxy-2-methylPyrimidine is a pyrimidine derivative characterized by the presence of chlorine and methoxy groups on its ring structure Pyrimidines are heterocyclic aromatic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 in the ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 2-methylpyrimidine with chlorinating agents such as thionyl chloride (SOCl₂) and methoxy groups introduced using methanol in the presence of a base.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other atoms or groups, often using nucleophiles like halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: Halides, alkyl halides, strong bases or acids.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

4,6-Dichloro-5-methoxy-2-methylPyrimidine has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems, particularly in understanding the role of pyrimidine derivatives in cellular processes.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylPyrimidine

  • 5-Methoxy-2-methylPyrimidine

  • 4,6-Dihydroxy-2-methylPyrimidine

Properties

IUPAC Name

4,6-dichloro-5-methoxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDCAAAIQWLPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272446
Record name 4,6-Dichloro-5-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851986-00-0
Record name 4,6-Dichloro-5-methoxy-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851986-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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